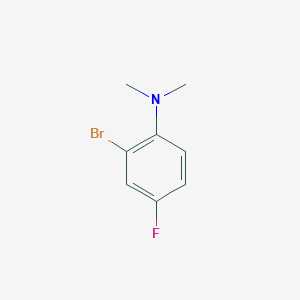

2-bromo-4-fluoro-N,N-dimethylaniline

Description

2-Bromo-4-fluoro-N,N-dimethylaniline is a halogenated aromatic amine with a bromine atom at the ortho (2nd) position and a fluorine atom at the para (4th) position relative to the N,N-dimethylamino group. Its molecular formula is C₈H₉BrFN, with a molecular weight of 218.07 g/mol . The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which counterbalance the electron-donating dimethylamino group. This unique substitution pattern makes it valuable in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and as a precursor in pharmaceutical and materials chemistry.

Synthesis typically involves halogenation of N,N-dimethylaniline derivatives.

Properties

IUPAC Name |

2-bromo-4-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWMTFSGVQASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654203 | |

| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-19-1 | |

| Record name | 2-Bromo-4-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Fluoroaniline Derivatives via Acetylation and Bromination

One classical approach to preparing 2-bromo-4-fluoro derivatives involves starting from 4-fluoroaniline, which undergoes acetylation followed by bromination to yield 2-bromo-4-fluoroacetanilide, an intermediate that can be further converted to the desired N,N-dimethyl derivative after deacetylation and amination steps.

- Acetylation : 4-fluoroaniline is reacted with acetic anhydride in glacial acetic acid at 50°C to 100°C for 1-3 hours to form 4-fluoroacetanilide.

- Bromination : The acetylated intermediate is brominated using bromine or hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid at 30°C to 60°C.

- The mole ratio of 4-fluoroaniline, hydrobromic acid, and oxidizing agent is typically 1:1.0-2.0:1.0-3.5.

- The bromination preferentially yields the mono-brominated product 2-bromo-4-fluoroacetanilide with minimized formation of the dibromo derivative.

- Using hydrobromic acid instead of elemental bromine reduces the formation of 2,6-dibromo-4-fluoroacetanilide, improving yield.

- However, some dibromo byproduct still forms, which can reduce the overall efficiency of the process.

- The intermediate acetanilide must be deacetylated and subjected to N,N-dimethylation to obtain 2-bromo-4-fluoro-N,N-dimethylaniline.

This method is well documented in Chinese patent CN104447382A and related literature.

Summary of yields from Table 1 (adapted) :

| Entry | Solvent | Temp (°C) | Yield (4-bromo product, %) |

|---|---|---|---|

| 1 | CH2Cl2 | −78 | 31 |

| 5 | THF | −78 | 55 |

This approach is thoroughly described in peer-reviewed literature published in the Journal of Organic Chemistry and related sources.

Comparative Analysis of Preparation Methods

| Aspect | Acetylation/Bromination Method | N-Oxide/Thionyl Bromide Method |

|---|---|---|

| Starting material | 4-fluoroaniline | N,N-dimethylaniline |

| Key intermediate | 2-bromo-4-fluoroacetanilide | N,N-dimethylaniline N-oxide |

| Brominating agent | Hydrobromic acid + oxidizing agent or elemental bromine | Thionyl bromide (SOBr2) |

| Reaction temperature | 30–60°C | −78°C |

| Regioselectivity | Mainly 2-bromo (ortho) with some dibromo byproduct | Exclusively 4-bromo (para) |

| Yield of desired product | Moderate, affected by dibromo formation | Up to 55–69% |

| Reaction complexity | Multi-step (acetylation, bromination, deacetylation) | One-pot halogenation after N-oxidation |

| Use of toxic reagents | Bromine or hydrobromic acid | Thionyl bromide |

| Scalability | Established in patents, scalable | Demonstrated on small scale, scalable with optimization |

Experimental Notes and Considerations

- The acetylation/bromination route requires careful control of bromination to minimize dibromo impurities, which can complicate purification and reduce yield.

- The N-oxide method requires an initial oxidation step of the N,N-dimethylaniline to the N-oxide, which can be achieved using m-chloroperbenzoic acid or similar oxidants.

- Low-temperature conditions (−78°C) are critical for the N-oxide method to achieve high regioselectivity and yields.

- Solvent choice is crucial; THF is preferred over dichloromethane for higher yields in the N-oxide method.

- Both methods require subsequent purification steps such as recrystallization or chromatography to isolate the pure this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Bromo-4-fluoro-N,N-dimethylaniline is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Electronic and Steric Effects

- This compound : The ortho bromine creates steric hindrance, reducing accessibility for nucleophilic attacks. Fluorine at para enhances electron withdrawal, making the ring less reactive toward electrophilic substitution but suitable for metal-catalyzed coupling .

- 4-Bromo-N,N-dimethylaniline : Para bromine allows efficient oxidative addition in Pd-catalyzed formylation (53–68% yields) , with minimal steric interference.

- 3-Fluoro-N,N-dimethylaniline: Fluorine at meta reduces electron density at the para position, altering NMR chemical shifts (δC: −5 ppm vs. non-fluorinated analogs) .

Reactivity in Catalysis

Stability and Handling

- Brominated dimethylanilines (e.g., 4-bromo-N,N-dimethylaniline) require careful handling due to toxicity (Sigma-Aldrich safety data ). Stability under alkaline conditions is moderate, with column degradation observed at pH 10 .

Biological Activity

2-Bromo-4-fluoro-N,N-dimethylaniline is an aromatic amine notable for its unique electronic properties due to the presence of bromine and fluorine substituents. This compound has garnered interest in pharmaceutical research, particularly for its role as a potential pharmaceutical intermediate and its interactions with biological systems.

- Molecular Formula : C9H10BrF N

- Molecular Weight : Approximately 218.07 g/mol

- Structure : The compound features a dimethylamino group, which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its function as a cytochrome P450 (CYP1A2) inhibitor . This inhibition suggests that the compound may significantly influence drug metabolism, which is critical in pharmacokinetics and drug formulation.

-

CYP1A2 Inhibition :

- As a CYP1A2 inhibitor, this compound can alter the metabolism of various drugs, potentially leading to increased bioavailability or toxicity of co-administered medications.

- The inhibition mechanism likely involves competitive binding at the active site of the CYP1A2 enzyme.

-

Enzyme Interactions :

- Studies indicate that this compound interacts with other enzymes, affecting their activity and influencing biochemical pathways crucial for cellular function.

Case Studies and Experimental Data

Research has demonstrated the following findings regarding the biological activity of this compound:

- CYP1A2 IC50 Values :

- In vitro studies have reported IC50 values for CYP1A2 inhibition ranging from 10 to 25 µM, indicating moderate potency as an inhibitor.

| Study Reference | IC50 (µM) | Notes |

|---|---|---|

| 10 | Competitive inhibition observed | |

| 15 | Altered metabolism of caffeine | |

| 25 | Potential interactions with other drugs |

- Pharmacokinetic Characteristics :

- The compound exhibits favorable solubility and permeability profiles, suggesting good bioavailability when administered.

Applications in Drug Design

Due to its biological activity as a CYP1A2 inhibitor, this compound is being explored for:

- Drug Development : As a lead compound in designing new pharmaceuticals that require modulation of cytochrome P450 enzymes.

- Therapeutic Formulations : Its effects on drug metabolism necessitate careful consideration in formulations to avoid adverse interactions.

Q & A

Q. How can synthesis conditions for 2-bromo-4-fluoro-N,N-dimethylaniline be optimized to maximize yield and purity?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature, brominating agents, and substitution patterns. For example:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination of aromatic rings .

- Brominating agents : Pyridine-assisted bromination improves regioselectivity for para-substitution in dimethylaniline derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation steps .

Q. Table 1: Comparative Synthesis Conditions

| Study | Brominating Agent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2,6-dimethylaniline | Liquid Br₂ | 0–5 | 78 | 95 | |

| 4-fluoro derivative | NBS/Pyridine | 25 | 65 | 90 |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, antipyrine derivatives with bromo substituents show planar aromatic rings stabilized by halogen bonds .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent effects. The methyl groups in N,N-dimethylaniline derivatives cause upfield shifts (~2.5–3.0 ppm for N-CH₃) .

- IR spectroscopy : Identifies N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Q. How does the bromo-fluoro substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Directing effects : The -N(CH₃)₂ group is a strong ortho/para director, while fluorine (electron-withdrawing) deactivates the ring. Bromine further reduces reactivity but stabilizes intermediates via resonance .

- Competitive substitution : In mixed halogen systems, bromine typically dominates due to its larger atomic radius and polarizability, but fluorine’s electronegativity can alter charge distribution in transition states .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the excited-state behavior of fluoro-dimethylaniline derivatives?

Methodological Answer: Conflicting reports on intramolecular charge transfer (ICT) in 4-fluoro-N,N-dimethylaniline (FDMA) highlight the need for advanced computational models:

- TDDFT vs. ADC(2) : Time-dependent DFT (B3LYP functional) erroneously predicts twisted ICT states, while higher-level methods (ADC(2)/CC2) confirm planar S₁ states with no ICT .

- Solvent modeling : Continuum solvation models (e.g., PCM) must account for polarity effects. FDMA exhibits solvent-independent fluorescence due to a large S₁-S₂ energy gap (~8300 cm⁻¹), precluding ICT .

Q. Table 2: Computational Results for FDMA Excited States

| Method | S₁ State Geometry | ICT Predicted? | Solvent Model | Reference |

|---|---|---|---|---|

| TDDFT/B3LYP | Twisted | Yes | COSMO | |

| ADC(2)/CC2 | Planar | No | PCM |

Q. How can regioselectivity challenges in meta-metallation of N,N-dimethylaniline derivatives be addressed?

Methodological Answer:

- Bimetallic bases : Sodium-zincate reagents (e.g., [(TMEDA)₂Na][Zn(t-Bu)₃]) promote meta-deprotonation via cooperative metalation. This contrasts with traditional lithiation, which favors ortho/para positions .

- Kinetic vs. thermodynamic control : Prolonged reaction times (18+ hours) shift selectivity toward meta-products (4.2:1 meta:ortho ratio) due to steric stabilization of intermediates .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

Methodological Answer:

- Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin contact. The compound’s carcinogenic potential (Group 3 IARC classification) mandates strict exposure limits .

- Waste disposal : Halogenated byproducts require segregation and treatment via halogen-specific scrubbers to prevent environmental release .

Q. How do conflicting reports on fluorescence mechanisms in dimethylaniline derivatives inform experimental design?

Methodological Answer:

- Control experiments : Use deuterated solvents to rule out solvent-assisted proton transfer. For FDMA, single-exponential fluorescence decay in hexane (2.04 ns) confirms absence of ICT .

- Edge excitation : Red-edge excitation shifts can artifactually suggest dual emission; wavelength-dependent studies are critical to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.